[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine

Lipophilicity Drug-likeness Membrane permeability

[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine (CAS 1092307-13-5; molecular formula C₁₁H₂₁N₃; MW 195.30) is a heterocyclic secondary amine comprising an imidazole ring linked via a three-carbon propyl spacer to a chiral pentan-2-yl (sec-pentyl) amine moiety. The imidazole scaffold is a privileged pharmacophore present in numerous bioactive molecules including histamine, biotin, and azole antifungals.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B12104030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCC(C)NCCCN1C=CN=C1
InChIInChI=1S/C11H21N3/c1-3-5-11(2)13-6-4-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3
InChIKeyPNFAKOJIBQYAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Imidazol-1-ylpropyl)pentan-2-amine (CAS 1092307-13-5): Physicochemical Baseline for Research Procurement


[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine (CAS 1092307-13-5; molecular formula C₁₁H₂₁N₃; MW 195.30) is a heterocyclic secondary amine comprising an imidazole ring linked via a three-carbon propyl spacer to a chiral pentan-2-yl (sec-pentyl) amine moiety . The imidazole scaffold is a privileged pharmacophore present in numerous bioactive molecules including histamine, biotin, and azole antifungals [1]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 29.85 Ų, a calculated LogP of 2.05, three hydrogen bond acceptors, one hydrogen bond donor, and seven rotatable bonds . The compound is commercially available at ≥95% purity for research use .

Why N-(3-Imidazol-1-ylpropyl)pentan-2-amine Cannot Be Assumed Interchangeable with Its Isomers or Primary Amine Precursors


Among the N-(3-imidazol-1-ylpropyl)alkylamine structural class, compounds sharing the identical molecular formula C₁₁H₂₁N₃ can exhibit measurably divergent physicochemical properties depending on the branching position of the pentyl side chain. The pentan-2-yl substituent places the methyl branch directly adjacent to the secondary amine nitrogen, which alters the steric and electronic environment of the key H-bond donor/acceptor site relative to isomers bearing more distal branching (e.g., 2-methylbutyl or 2,2-dimethylpropyl variants) . Furthermore, the secondary amine of the target compound differs fundamentally from the primary amine in the common synthetic precursor 1-(3-aminopropyl)imidazole, conferring distinct basicity, lipophilicity, and hydrogen-bonding capacity—properties that QSAR studies on imidazole derivatives have shown directly correlate with antifungal and enzyme-inhibitory potency [1][2].

Quantitative Differentiation Evidence for [3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine Versus Closest Structural Analogs


Lipophilicity: +0.59 LogP Advantage Over the 2-Methylbutyl Constitutional Isomer

The target compound exhibits a calculated LogP of 2.05 , compared with LogP 1.46 for the constitutional isomer [3-(1H-imidazol-1-yl)propyl](2-methylbutyl)amine (CAS 1038731-17-7), which bears an identical molecular formula (C₁₁H₂₁N₃) but differs in the position of chain branching . The ΔLogP of 0.59 corresponds to an approximately 3.9-fold higher predicted octanol-water partition coefficient. For reference, the primary amine precursor 1-(3-aminopropyl)imidazole (CAS 5036-48-6) has an experimental LogP of −0.57 , underscoring the profound lipophilicity shift conferred by N-alkylation with a branched pentyl group. In QSAR models of imidazole antifungal derivatives, lipophilicity (ClogP) was identified as a statistically significant descriptor for activity against both Candida albicans (R = 0.800) and Rhodotorula glutinis (R = 0.820) [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count: Three HBA Sites Versus Two in the 2-Methylbutyl Isomer

The target compound reports three hydrogen bond acceptor sites (two from the imidazole N atoms and one from the secondary amine) . In contrast, the 2-methylbutyl constitutional isomer (CAS 1038731-17-7) lists only two H-bond acceptors . This discrepancy may reflect differential computational treatment of the secondary amine nitrogen, but—if accurate—suggests the pentan-2-yl isomer retains greater hydrogen-bond acceptor capacity attributable to reduced steric shielding of the secondary amine lone pair due to the closer proximity of the methyl branch to the nitrogen center. The number of H-bond acceptors is a component of Lipinski's Rule of Five and directly influences aqueous solubility, target binding, and pharmacokinetic behavior [1].

Hydrogen bonding Molecular recognition SAR

Conformational Flexibility: Seven Rotatable Bonds Enable Broader Conformational Sampling

The target compound possesses seven rotatable bonds , providing substantial conformational degrees of freedom. By comparison, the unsubstituted imidazole core has zero rotatable bonds (TPSA 28.68 Ų) [1], while the primary amine precursor 1-(3-aminopropyl)imidazole has fewer rotatable bonds (estimated 4) and a higher TPSA of 43.84 Ų . The combination of seven rotatable bonds with a moderate TPSA of 29.85 Ų indicates a molecule capable of adapting its conformation to diverse binding pockets while maintaining sufficient membrane permeability. This conformational flexibility, coupled with the chiral center at the pentan-2-yl carbon, creates a stereochemically defined yet conformationally adaptable scaffold suitable for fragment-based drug discovery and structure-activity relationship (SAR) exploration [2].

Conformational entropy Molecular flexibility Target engagement

Class-Level Evidence: Imidazole-Containing Alkylamines as Thromboxane Synthetase Inhibitors with Nanomolar Potency

Imidazole derivatives bearing an N-alkyl side chain constitute a well-established pharmacophore class for thromboxane A₂ (TXA₂) synthetase inhibition. In a foundational structure-activity relationship study, Iizuka et al. demonstrated that 4-[3-(1-imidazolyl)-propyl]benzoic acid and related 1-substituted imidazoles achieve IC₅₀ values in the 10⁻⁸ to 10⁻⁹ M range against TXA₂ synthetase, with high selectivity over cyclooxygenase and prostacyclin synthetase [1]. The parent heterocycle imidazole itself inhibits TXA₂ synthetase with an IC₅₀ of approximately 22 μg/mL (~3.2 × 10⁻⁴ M) in platelet microsome bioassays [2]—roughly 4–5 orders of magnitude weaker than optimized N-alkylimidazole derivatives. The 3-(1H-imidazol-1-yl)propyl fragment is a recurring substructure among potent TXA₂ synthetase inhibitors described in US Patent 4,489,089 [3]. While no direct IC₅₀ data exist for the target compound itself, its structural congruence with the pharmacophoric imidazolyl-propyl-amine motif places it within a validated inhibitor class where nanomolar potency is achievable through appropriate side-chain optimization.

Thromboxane synthetase Enzyme inhibition Cardiovascular

QSAR-Validated Lipophilicity–Antifungal Activity Correlation Supports the Differentiated LogP Profile

A QSAR study of 265 imidazole derivatives established that lipophilicity (n-octanol/water partition coefficient, ClogP) is a statistically significant determinant of antifungal potency against both Candida albicans (correlation coefficient R = 0.800) and Rhodotorula glutinis (R = 0.820) [1]. The study further demonstrated that with 92–96% probability, compounds can be classified as having weak or very weak antifungal activity based on physicochemical descriptors including ClogP [1]. Given that the target compound (LogP 2.05 ) and its 2-methylbutyl isomer (LogP 1.46 ) differ by 0.59 log units, the QSAR models predict measurably different antifungal potency—a differentiation not captured by molecular formula alone. This class-level evidence underscores why isomer selection within the C₁₁H₂₁N₃ chemical space requires compound-specific, data-driven decision-making rather than generic substitution.

Antifungal QSAR Candida albicans

Chirality: The Pentan-2-yl Group Introduces a Stereocenter Absent in Symmetric Analogs

The pentan-2-yl substituent of the target compound introduces a chiral center at the carbon atom directly bonded to the secondary amine nitrogen . This stereochemical feature differentiates it from achiral analogs such as (2,2-dimethylpropyl)[3-(1H-imidazol-1-yl)propyl]amine (CAS 1249739-77-2) and the primary amine precursor 1-(3-aminopropyl)imidazole [1]. The 2-methylbutyl isomer (CAS 1038731-17-7) also contains one asymmetric atom (Fsp3 = 0.727) , but the position of the chiral center relative to the amine differs: in the pentan-2-yl isomer, the stereocenter is alpha to the amine nitrogen, whereas in the 2-methylbutyl isomer, it is beta to the amine. This proximal vs. distal chirality can produce differential enantioselective recognition by biological targets such as enzymes and G-protein-coupled receptors [2]. The target compound is currently supplied as a racemate at ≥95% purity ; chiral resolution would be required to isolate individual enantiomers for stereospecific SAR studies.

Stereochemistry Chiral resolution Enantioselective interactions

High-Impact Research and Industrial Application Scenarios for [3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine Based on Differentiated Physicochemical Evidence


Antifungal Lead Discovery Requiring Optimized Membrane Permeability

For research programs targeting ergosterol biosynthesis or other imidazole-sensitive fungal pathways, the target compound's LogP of 2.05 positions it within the lipophilicity range that QSAR models correlate with meaningful antifungal potency (R = 0.800–0.820 against Candida albicans and Rhodotorula glutinis) [1]. This LogP value is approximately 0.6 log units higher than the 2-methylbutyl constitutional isomer, predicting superior passive membrane penetration—critical for accessing intracellular fungal targets. The TPSA of 29.85 Ų and seven rotatable bonds further suggest balanced permeability and conformational adaptability. Researchers should prioritize this compound over the primary amine precursor (LogP −0.57) or lower-LogP isomers when designing cell-based antifungal susceptibility assays.

Thromboxane A₂ Synthetase Inhibitor Fragment-Based Screening

The 3-(1H-imidazol-1-yl)propylamine substructure is a validated pharmacophore within the thromboxane synthetase inhibitor class, where optimized derivatives achieve IC₅₀ values of 10⁻⁸ to 10⁻⁹ M—representing a ~10⁴–10⁵-fold improvement over unsubstituted imidazole (IC₅₀ ≈ 3.2 × 10⁻⁴ M) [2][3]. The pentan-2-yl secondary amine offers a modular handle for further derivatization (e.g., amide coupling, sulfonamide formation) while retaining the critical imidazole ring for heme iron coordination in the CYP5A1 (TXA₂ synthase) active site. The alpha-position chiral center provides an additional dimension for stereochemical SAR exploration not available with achiral analogs such as the neopentyl variant .

Chemical Biology Probe Development Targeting Imidazole-Recognizing Proteins

The combination of three H-bond acceptors, one H-bond donor, and a moderate TPSA of 29.85 Ų makes this compound suitable as a fragment or scaffold for developing chemical probes targeting imidazole-recognizing protein domains (e.g., histidine-binding pockets, cytochrome P450 enzymes, or histamine receptors) . The 3-carbon propyl linker provides optimal spacing between the imidazole ring and the secondary amine for bidentate interactions, while the chiral pentan-2-yl group introduces steric asymmetry that can be exploited for target selectivity. Compared with the simpler primary amine 1-(3-aminopropyl)imidazole (TPSA 43.84 Ų, LogP −0.57), the target compound offers substantially improved membrane permeability without sacrificing the imidazole-mediated binding interactions .

Synthetic Intermediate for Imidazole-Containing Functional Materials

Beyond medicinal chemistry, the secondary amine functionality of [3-(1H-imidazol-1-yl)propyl](pentan-2-yl)amine serves as a nucleophilic handle for conjugation to polymers, surfaces, or fluorophores. The imidazole moiety provides metal-coordination capability (e.g., for MOF synthesis or transition metal catalysis), while the pentan-2-yl lipophilic tail can modulate material solubility and self-assembly properties. The seven rotatable bonds confer conformational flexibility useful for adaptive binding in coordination complexes. Commercial availability at ≥95% purity with quality assurance documentation supports reproducible material synthesis . The racemic nature of the commercial product is acceptable for materials applications where stereochemistry is not critical, though researchers requiring enantiopure building blocks should budget for chiral resolution.

Quote Request

Request a Quote for [3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.